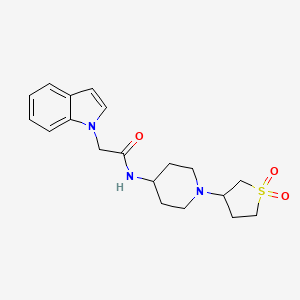

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-(1H-indol-1-yl)acetamide

Description

N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-(1H-indol-1-yl)acetamide is a heterocyclic compound featuring a piperidin-4-yl core substituted with a 1,1-dioxidotetrahydrothiophen-3-yl group and an acetamide-linked indol-1-yl moiety.

Properties

IUPAC Name |

N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-2-indol-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O3S/c23-19(13-22-9-5-15-3-1-2-4-18(15)22)20-16-6-10-21(11-7-16)17-8-12-26(24,25)14-17/h1-5,9,16-17H,6-8,10-14H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLEFLMZEYFQGEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)CN2C=CC3=CC=CC=C32)C4CCS(=O)(=O)C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-(1H-indol-1-yl)acetamide is a complex organic compound that exhibits significant potential in various biological applications. This article explores its structural characteristics, synthesis, and biological activities, including anti-inflammatory and potential antiviral properties.

Structural Characteristics

The compound features a unique structure comprising:

- Piperidine ring

- Indole moiety

- Tetrahydrothiophene unit with a sulfone group

Its molecular formula is , with a molecular weight of approximately 334.4 g/mol. The intricate design of this compound suggests it may interact with various biological targets, making it a candidate for drug development.

Synthesis

The synthesis of this compound typically involves multiple steps, including:

- Formation of the piperidine and tetrahydrothiophene moieties through cyclization reactions.

- Introduction of the indole group via electrophilic substitution.

- Amidation to form the final product.

Specific reaction conditions such as temperature, solvent choice, and catalysts play crucial roles in optimizing yields and purity.

Anti-inflammatory Properties

Preliminary studies indicate that this compound may exhibit anti-inflammatory effects. It is believed to modulate the NF-κB signaling pathway, which is pivotal in inflammatory responses and cancer progression.

Research Findings

A summary of relevant studies highlights the compound's biological activity:

Case Studies

While specific case studies focusing solely on this compound are scarce, analogous compounds have been evaluated extensively:

- Anticancer Activity : Analogous compounds have been tested against various cancer cell lines using MTT assays to determine their efficacy. For instance, compounds similar to this one have shown IC50 values indicating effective cytotoxicity against human colon cancer cells .

- Antimicrobial Evaluation : Compounds with similar structural features were assessed for their ability to inhibit bacterial growth, showing comparable results to standard antibiotics .

Scientific Research Applications

Chemical Structure and Synthesis

The synthesis of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-(1H-indol-1-yl)acetamide typically involves several multi-step organic reactions. Key steps include the formation of the tetrahydrothiophene ring and the introduction of functional groups that enhance its biological activity. Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are often employed to confirm the compound's structure and purity.

The biological activity of this compound is primarily linked to its potential anti-inflammatory effects . Preliminary studies suggest that it may interact with key molecular targets involved in inflammatory pathways, potentially modulating the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer . Additionally, compounds with similar structures have shown promise in inhibiting viral activities, indicating potential applications in antiviral therapies .

Potential Applications

This compound may find applications in various fields:

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Development of therapeutic agents targeting inflammatory diseases and cancer. |

| Antiviral Research | Exploration as a candidate for antiviral therapies based on structural similarities with known antiviral agents. |

| Drug Design | Utilization as a scaffold for designing new compounds with enhanced pharmacological profiles. |

Case Studies and Research Findings

Several studies have investigated compounds related to this compound, focusing on their synthesis and biological evaluation:

- Anti-inflammatory Studies : Research indicates that compounds with similar structural motifs exhibit significant anti-inflammatory activity by inhibiting pro-inflammatory cytokines .

- Anticancer Activity : Investigations into derivatives of heterocyclic compounds containing indole and thiophene rings have demonstrated potential cytotoxic effects against various cancer cell lines .

- Mechanistic Insights : Molecular docking studies reveal that these compounds can effectively bind to enzyme active sites through hydrogen bonding and hydrophobic interactions, enhancing their pharmacological efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Indole and Acetamide Moieties

N-(1-Acryloylazetidin-3-yl)-2-(5-Bromo-3-(5-Methoxy-1,2,3,4-Tetrahydroisoquinoline-2-Carbonyl)-1H-Indol-1-yl)Acetamide

- Structure: Features an azetidin-3-yl ring (4-membered) instead of piperidin-4-yl (6-membered), with a brominated indole and a tetrahydroisoquinoline-carbonyl group.

- Target/Mechanism : KRASG12C inhibitor; forms covalent interactions via acryloyl warhead, irreversibly binding to cysteine residues .

- Therapeutic Relevance : Demonstrates anti-tumor activity in KRAS-mutant lung cancer models.

- Key Difference : Smaller azetidine ring and bromo-substitution may enhance target selectivity but reduce metabolic stability compared to the sulfone-containing piperidine analogue.

N-(1-Benzylpiperidin-4-yl)-2-(2-Oxoindolin-3-yl)Acetamide (Compound 23)

- Structure : Piperidin-4-yl core substituted with benzyl and 2-oxoindolin-3-yl groups.

- Target/Mechanism : Acetylcholinesterase (AChE) inhibitor (IC50 = 0.01 µM), relevant for Alzheimer’s disease .

- Therapeutic Relevance : High potency in AChE inhibition due to oxoindolin’s interaction with the enzyme’s catalytic site.

- Key Difference : Benzyl and oxoindolin substituents favor cholinergic activity, contrasting with the sulfone and indole moieties in the target compound, which may prioritize kinase or receptor binding.

Piperidine-Based Acetamide Derivatives

(E)-N-(1-Ethylpiperidin-3-yl)-2-(Hydroxyimino)Acetamide

- Structure: Ethyl-substituted piperidin-3-yl with a hydroxyimino-acetamide group.

- Synthesis : High-yield synthesis (68–72%) via methods A and B, validated by NMR and HRMS .

Methoxyacetyl Fentanyl (N-(2-Fluorophenyl)-N-[1-(2-Phenylethyl)Piperidin-4-yl]-2-Methoxyacetamide)

- Structure : Piperidin-4-yl with phenethyl and fluorophenyl groups, linked via methoxyacetamide.

- Target/Mechanism : Opioid receptor agonist, classified as a Schedule I controlled substance .

- Key Difference : Phenethyl and fluorophenyl groups confer opioid activity, highlighting how acetamide-piperidine scaffolds can yield divergent pharmacological effects based on substituents.

Comparative Analysis Table

Mechanistic and Structural Insights

- Sulfone vs.

- Indole Modifications : Bromination (KRAS inhibitor) or oxoindolin substitution (AChE inhibitor) tailors compounds for specific targets, whereas the unmodified indol-1-yl in the target compound may allow broader interactions with aromatic residues in binding pockets.

- Therapeutic Implications : Structural variations in acetamide-piperidine derivatives can redirect activity from oncology (KRAS inhibition) to neurology (AChE inhibition) or opioid effects, emphasizing the importance of substituent design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.